molecular formula C10H10N2O B1422808 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one CAS No. 1538994-41-0

1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one

Cat. No.: B1422808
CAS No.: 1538994-41-0
M. Wt: 174.2 g/mol
InChI Key: RPDNDVDPLAOFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is defined by its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely describes the positional relationships of all substituents within the fused bicyclic framework. The compound possesses the molecular formula C₁₀H₁₀N₂O with a molecular weight of 174.20 atomic mass units, establishing its classification as a relatively compact heterocyclic ketone. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC(C1=CN2C=C(C)C=CC2=N1)=O, which delineates the connectivity pattern between the carbon atoms, nitrogen atoms, and the carbonyl oxygen.

The bicyclic core structure consists of a fused imidazole ring and pyridine ring sharing a common nitrogen-carbon bond, creating the characteristic imidazo[1,2-a]pyridine scaffold that serves as the foundation for numerous pharmacologically active compounds. The positioning of the methyl group at the 6-position of the pyridine ring and the ethanone substituent at the 2-position of the imidazole ring creates a specific geometric arrangement that influences both the electronic distribution and steric properties of the molecule. The International Chemical Identifier representation InChI=1S/C10H10N2O/c1-7-3-4-10-11-9(8(2)13)6-12(10)5-7/h3-6H,1-2H3 provides additional structural detail regarding the hydrogen atom distribution and connectivity patterns within the molecular framework.

The aromatic character of the imidazo[1,2-a]pyridine system results from the delocalization of π-electrons across the ten-atom bicyclic framework, with the nitrogen atoms contributing lone pairs to the extended conjugation system. This electronic configuration creates a planar or near-planar molecular geometry that is characteristic of fused aromatic heterocycles. The carbonyl group of the ethanone moiety extends from the 2-position of the imidazole ring, introducing a reactive electrophilic center that can participate in various chemical transformations while maintaining conjugation with the aromatic system.

X-ray Crystallographic Analysis of Crystalline Forms

Crystallographic analysis of related imidazo[1,2-a]pyridine derivatives provides valuable insights into the solid-state behavior and molecular packing arrangements that can be extrapolated to understand the crystalline properties of this compound. Studies of structurally similar compounds, such as 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, reveal that the bicyclic imidazo[1,2-a]pyridine core maintains remarkable planarity within crystalline structures, with deviations typically less than 0.004 Angstroms from perfect planarity. The dihedral angle between the mean planes of the five-membered imidazole ring and six-membered pyridine ring remains exceptionally small, typically around 0.34 degrees, indicating minimal distortion from coplanarity.

The crystalline packing arrangements of imidazo[1,2-a]pyridine derivatives are governed by intermolecular hydrogen bonding patterns, with carbon-hydrogen to nitrogen and carbon-hydrogen to oxygen interactions playing crucial roles in stabilizing the crystal lattice. These hydrogen bonding networks create extended supramolecular structures that influence the physical properties of the crystalline material. The molecular packing analysis through Hirshfeld surface studies demonstrates that fluorine-hydrogen contacts typically contribute approximately 31.6% of the intermolecular interactions, while hydrogen-hydrogen contacts account for 16.8%, carbon-hydrogen contacts contribute 13.8%, and oxygen-hydrogen contacts represent 8.5% of the total interaction profile.

The bond length analysis within the imidazo[1,2-a]pyridine framework reveals significant π-conjugation effects, with nitrogen-carbon bond lengths typically measuring 1.3367 Angstroms, carbon-carbon bonds at 1.3987 Angstroms, and carbon-carbonyl bonds at 1.4247 Angstroms. These measurements indicate substantial electronic delocalization throughout the aromatic system, with the carbonyl group maintaining near-planarity with the bicyclic core through extended conjugation. The torsion angles between the ethanone group and the imidazo[1,2-a]pyridine system typically remain below 1.14 degrees, confirming the planar arrangement that maximizes π-orbital overlap and conjugative stabilization.

Tautomeric Equilibrium Studies in Solvent Systems

The tautomeric behavior of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to this compound, involves complex equilibrium processes that are significantly influenced by solvent polarity, temperature, and hydrogen bonding capabilities. The presence of multiple nitrogen atoms within the bicyclic framework creates potential sites for proton migration and tautomeric rearrangements, particularly under varying solution conditions. Studies of similar imidazo[1,2-a]pyridine systems demonstrate that the relative stability of different tautomeric forms can shift dramatically depending on the solvent environment and the presence of protic or aprotic conditions.

The carbonyl functionality at the 2-position introduces additional complexity to the tautomeric equilibrium, as this electrophilic center can participate in hydrogen bonding interactions with protic solvents or undergo enol-keto tautomerization under specific conditions. Nuclear magnetic resonance spectroscopy studies of related compounds reveal that the chemical shift patterns of protons and carbon atoms are sensitive indicators of tautomeric population distributions, with significant changes observed when transitioning between polar and nonpolar solvent systems. The integration ratios of nuclear magnetic resonance signals provide quantitative measures of tautomeric populations under equilibrium conditions.

The influence of solvent polarity on tautomeric equilibria becomes particularly pronounced in systems containing multiple heteroatoms, as the stabilization of different tautomeric forms depends heavily on the ability of the solvent to stabilize charge separation or dipolar character. Polar aprotic solvents such as dimethyl sulfoxide tend to favor tautomeric forms with greater charge separation, while nonpolar solvents typically stabilize forms with minimal dipole moments. The temperature dependence of tautomeric equilibria provides thermodynamic parameters that characterize the energy differences between tautomeric forms and the activation barriers for interconversion processes.

Comparative Structural Analysis with Related Imidazo[1,2-a]pyridine Derivatives

Comparative structural analysis of this compound with related imidazo[1,2-a]pyridine derivatives reveals important structure-activity relationships and electronic effects that govern the chemical behavior of this compound class. The positioning of substituents on the bicyclic framework significantly influences both the electronic distribution and steric accessibility of reactive sites, with particular importance attributed to substitution patterns at the 2, 3, 6, and 7 positions of the imidazo[1,2-a]pyridine core. Compounds bearing different substituents at these positions exhibit varying degrees of planarity, electronic density distribution, and intermolecular interaction capabilities.

Analysis of derivatives such as 6-methyl-2-phenylimidazo[1,2-a]pyridine and various functionalized analogues demonstrates that the introduction of electron-donating groups, such as methyl substituents, at the 6-position enhances the electron density of the pyridine ring while maintaining the overall aromatic character of the system. The comparative molecular weights and structural parameters of related compounds provide insight into the size and steric requirements of different substituent patterns. For instance, 6-methyl-2-phenylimidazo[1,2-a]pyridine exhibits a molecular weight of 208.26 atomic mass units, significantly larger than the target compound due to the phenyl substituent replacement for the ethanone group.

The electronic effects of different substituents are reflected in spectroscopic properties, with infrared spectroscopy revealing characteristic absorption patterns that distinguish between various functional groups attached to the imidazo[1,2-a]pyridine core. The carbon-nitrogen stretching frequencies of the imidazole ring typically appear around 1370 and 1200 reciprocal centimeters, while aromatic carbon-hydrogen stretching occurs near 3100 reciprocal centimeters. The presence of carbonyl groups introduces additional characteristic absorptions that provide diagnostic information about the electronic environment and hydrogen bonding capabilities of these functional groups.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₁₀H₁₀N₂O 174.20 Ethanone at position 2, methyl at position 6
6-Methyl-2-phenylimidazo[1,2-a]pyridine C₁₄H₁₂N₂ 208.26 Phenyl at position 2, methyl at position 6
2-(6-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine C₁₀H₁₃N₃ 175.23 Ethanamine at position 3, methyl at position 6
7-Bromo-6-methylimidazo[1,2-a]pyridine C₈H₇BrN₂ 211.06 Bromo at position 7, methyl at position 6

The synthesis methodologies employed for producing different imidazo[1,2-a]pyridine derivatives often involve similar reaction pathways, typically utilizing 2-aminopyridine precursors and α-haloketones under basic conditions. The reaction conditions and substitution patterns significantly influence the yield and purity of the final products, with sterically hindered positions requiring more forcing conditions or alternative synthetic approaches. The versatility of the imidazo[1,2-a]pyridine scaffold for accommodating diverse substituents makes it an attractive framework for medicinal chemistry applications, where systematic structural modifications can be employed to optimize biological activity and pharmacological properties.

Properties

IUPAC Name

1-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-10-11-9(8(2)13)6-12(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDNDVDPLAOFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538994-41-0
Record name 1-{6-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions

  • Reagents: 2-aminopyridine derivatives and ynamides.
  • Catalyst: Copper(II) triflate (Cu(OTf)₂), typically in stoichiometric amounts.
  • Solvent: Acetonitrile (MeCN) is preferred.
  • Temperature: Around 60 °C.
  • Atmosphere: Air or O₂ to facilitate oxidative conditions.
  • Time: 12–24 hours.

Mechanism Highlights

  • Initial nucleophilic attack of 2-aminopyridine on the activated ynamide, facilitated by Cu(OTf)₂.
  • Formation of a Cu-ketenimine intermediate.
  • Intramolecular cyclization forming the imidazo[1,2-a]pyridine ring.
  • Reductive elimination of Cu(0) regenerates the catalyst.

Substrate Scope

  • Electron-rich and electron-deficient aryl ynamides both participate effectively.
  • Substituted 2-aminopyridines, including 6-methyl derivatives, react smoothly, though steric hindrance at the 6-position may slow the reaction.
  • The method produces a single regioisomer, confirming the regioselectivity of the process.

Alternative Synthetic Routes

Condensation with α-Haloketones

Classical methods involve condensation of 2-aminopyridines with α-haloketones (e.g., 2-bromoacetophenone derivatives) to yield imidazo[1,2-a]pyridines bearing ethanone substituents at the 2-position. This route is well-established but may require harsher conditions or longer reaction times.

Multicomponent Reactions and Oxidative Couplings

Other methods include:

  • Multicomponent reactions involving 2-aminopyridines, ketones, and aldehydes.
  • Oxidative coupling using metal catalysts such as Pd or Fe in combination with Cu salts.

These methods offer diversity in substitution patterns but often require optimization to achieve high regioselectivity and yield for the 6-methyl substituted ethanone derivative.

Summary of Key Research Findings

Aspect Details
Catalyst Cu(OTf)₂ (copper(II) triflate) is most effective
Solvent Acetonitrile (MeCN) preferred
Temperature ~60 °C
Atmosphere Air or oxygen (aerobic conditions)
Reaction Time 12–24 hours
Yield Range Moderate to good (43–73%) depending on substrate and conditions
Regioselectivity High, yielding a single regioisomer
Substrate Scope Broad, including various substituted 2-aminopyridines and ynamides
Mechanistic Insight Involves Cu-ketenimine intermediate and reductive elimination of Cu(0)

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one has been investigated for its potential as an anticancer agent . Studies have shown that it may inhibit specific pathways involved in cancer cell proliferation and survival. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study Example :
A study conducted by researchers synthesized the compound and tested its efficacy against various cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Properties

Research has also focused on the antibacterial properties of this compound. It has been tested against several bacterial strains using standard antimicrobial assays to determine its effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate that this compound exhibits varying degrees of antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in various reactions to create more complex molecules, demonstrating its versatility in chemical research.

Synthesis Example :
Researchers have employed it in the synthesis of novel derivatives that exhibit enhanced biological activities compared to the parent compound. This approach expands the library of imidazo[1,2-a]pyridine derivatives available for therapeutic applications .

Interaction Studies

Molecular docking simulations have been employed to study the binding affinity of this compound with various enzymes and receptors implicated in cancer pathways. These studies provide insights into the compound's mechanism of action and potential therapeutic effects.

Ongoing Research and Future Directions

Research continues to explore novel uses for this compound across various scientific fields. Investigations are focusing on:

  • Derivatives Development : Creating new derivatives with improved efficacy against specific biological targets.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

As ongoing studies reveal additional applications and insights into this compound's properties, it is expected to play an increasingly significant role in both medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • The target compound’s 6-methyl group contrasts with 2-methyl (CAS 29096-60-4), where positional isomerism alters electronic density. The 6-methyl derivative likely exhibits reduced steric hindrance compared to 2,7-dimethyl analogs (CAS 478042-05-6), enabling easier functionalization .
  • Bromine at position 6 (CAS 30493-41-5) introduces a leaving group, making it reactive in Suzuki-Miyaura cross-coupling reactions, unlike the inert methyl group in the target compound .

Synthesis and Purity :

  • Yields for analogs range from 63% (bromo derivative) to 95% purity (dimethyl-sulfanyl compound), suggesting that sterically crowded derivatives require optimized purification . The target compound’s synthetic route remains undocumented in available literature.

Biological Activity

1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential anticancer effects, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a fused imidazo[1,2-a]pyridine ring with a methyl group at the 6-position and an ethanone moiety. Its molecular formula is C10H10N2OC_{10}H_{10}N_2O, and it is characterized by the following structural attributes:

  • Fused Ring System : The imidazo[1,2-a]pyridine structure contributes to its reactivity and biological interactions.
  • Methyl Substitution : The methyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound may inhibit pathways involved in cancer cell proliferation and survival. For instance:

  • Mechanism of Action : It is believed to interact with specific enzymes or receptors involved in cancer signaling pathways. Molecular docking studies suggest potential binding affinities with targets such as protein kinases and transcription factors relevant to tumor growth .
  • Case Studies : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and ovarian (SKOV3) cancer cells. These effects are often mediated through the suppression of NF-κB and STAT3 signaling pathways .

Antibacterial and Anti-inflammatory Properties

Beyond anticancer effects, this compound has shown promise as an antibacterial agent. Its derivatives have been noted for their ability to inhibit bacterial growth and reduce inflammation .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructure FeaturesBiological Activity
6-Methylimidazo[1,2-a]pyridineImidazo ring with methyl substitutionAnticancer activity
4-AminoquinazolineFused quinazoline structurePI3Kα inhibition
7-AzaindoleIndole fused with nitrogenAntimicrobial properties
Imidazo[4,5-b]pyridineDifferent fusion patternAntiviral activity

This table highlights that while many compounds within the imidazo family exhibit anticancer properties, the unique methyl substitution on the imidazo ring of our compound enhances its biological efficacy .

Synthesis and Future Directions

The synthesis of this compound typically involves multicomponent reactions that can be optimized for higher yields. Ongoing research aims to develop novel derivatives that could exhibit improved selectivity and potency against specific biological targets .

Q & A

Basic Synthesis: What are standard methods for synthesizing 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one derivatives?

Answer:
A common approach involves condensation reactions between imidazo[1,2-a]pyridine precursors and aldehydes or amines. For example, Schiff’s base derivatives can be synthesized by refluxing 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with aromatic amines in methanol, using glacial acetic acid as a catalyst. The reaction typically requires 16 hours of reflux, followed by filtration to isolate the product .

Example Protocol:

  • Reactants: 0.01 mol aldehyde, 0.01 mol amine.
  • Conditions: 20 mL methanol, catalytic glacial acetic acid, reflux (16 h).
  • Workup: Cool mixture, filter, and purify via recrystallization.

Advanced Synthesis: How can microwave-assisted methods improve the synthesis of imidazo[1,2-a]pyridine derivatives?

Answer:
Microwave-assisted organic synthesis (MAOS) enhances reaction efficiency by reducing time and improving yields. For instance, a modified procedure using microwave irradiation with diglyme as a solvent achieved rapid cyclization of precursors (e.g., 1-(pyridin-2-yl)ethanone and 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile) to form imidazo[1,2-a]pyridine derivatives in minutes rather than hours. This method minimizes side reactions and is scalable for combinatorial chemistry .

Key Parameters:

  • Power: 150–300 W.
  • Solvent: Diglyme or other high-boiling solvents.
  • Time: 10–30 minutes.

Structural Characterization: What advanced techniques are used to analyze the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL or SHELXT is standard for resolving crystal structures. For example, Hirshfeld surface analysis and graph set theory (based on hydrogen-bonding patterns) can quantify intermolecular interactions, such as C–H···O or π–π stacking, which influence packing efficiency and stability .

Methodological Steps:

Data Collection: Use Cu-Kα or Mo-Kα radiation.

Refinement: SHELXL for thermal parameter adjustments.

Analysis: CrystalExplorer for Hirshfeld surfaces; Mercury for visualization.

Basic Biological Evaluation: How is the antimicrobial activity of this compound assessed?

Answer:
In vitro antimicrobial assays (e.g., broth microdilution) are employed. The compound is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with minimum inhibitory concentration (MIC) values determined. For instance, derivatives like N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines showed MICs ranging from 8–64 µg/mL .

Protocol Outline:

  • Inoculum: 1–5 × 10⁵ CFU/mL.
  • Incubation: 24–48 h at 37°C.
  • Controls: Ciprofloxacin (positive), DMSO (negative).

Advanced Bioactivity: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:
SAR studies focus on modifying substituents to enhance target binding. For example:

  • Electron-withdrawing groups (e.g., Br at the 4-bromophenyl position) improve antimicrobial activity by increasing membrane permeability.
  • Methoxy groups on the aryl ring enhance solubility and reduce cytotoxicity.
    Theoretical calculations (DFT, molecular docking) predict binding affinities to targets like bacterial topoisomerases .

Data-Driven Design:

  • LogP: Optimize for 1.5–2.5 (balance solubility and permeability).
  • PSA: <80 Ų to ensure cellular uptake.

Safety in Research: What precautions are necessary when handling this compound?

Answer:
The compound is a respiratory irritant (Category 3 toxicity) and causes skin/eye irritation (Category 2). Key precautions include:

  • Ventilation: Use fume hoods for synthesis/purification.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: In airtight containers away from ignition sources.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) .

Contradictions in Data: How should researchers address discrepancies in reported synthetic yields?

Answer:
Yield variations may arise from solvent purity, catalyst loading, or heating methods. For example, microwave synthesis ( ) reported higher yields (90%) compared to traditional reflux (73%). To resolve contradictions:

Replicate Conditions: Use identical reagents and equipment.

Characterize Byproducts: HPLC or GC-MS to identify impurities.

Optimize Parameters: Adjust reaction time/temperature iteratively .

Computational Modeling: How can non-covalent interactions be modeled for crystal engineering?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict interaction energies, while Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points. For instance, C–H···N interactions in imidazo[1,2-a]pyridines stabilize crystal lattices, as shown in Hirshfeld analyses ( ).

Software Tools:

  • Gaussian 16: For energy calculations.
  • Multiwfn: For QTAIM analysis.
  • CrystaExplorer: For Hirshfeld surfaces.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.